4-(2-Cyclohexylethoxy)-2-methylaniline
Description
Chemical Structure and Properties 4-(2-Cyclohexylethoxy)-2-methylaniline (CAS: 946742-62-7) is a substituted aniline derivative featuring a 2-methyl group and a 2-cyclohexylethoxy substituent on the benzene ring. Its molecular formula is C₁₅H₂₃NO, with a molecular weight of 233.35 g/mol .
IM3829 synergized with radiation to reduce clonogenic survival in lung cancer cells and suppressed tumor growth in xenograft models .
Properties
IUPAC Name |
4-(2-cyclohexylethoxy)-2-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-12-11-14(7-8-15(12)16)17-10-9-13-5-3-2-4-6-13/h7-8,11,13H,2-6,9-10,16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDQSTAYGBLCKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCC2CCCCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyclohexylethoxy)-2-methylaniline typically involves the reaction of 2-methylaniline with 2-cyclohexylethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of 4-(2-Cyclohexylethoxy)-2-methylaniline can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Cyclohexylethoxy)-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(2-Cyclohexylethoxy)-2-methylaniline involves the inhibition of the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway. This pathway is crucial for regulating the expression of antioxidant and phase II drug-metabolizing enzymes. By inhibiting Nrf2, the compound reduces the expression of cytoprotective genes, thereby enhancing the sensitivity of cancer cells to radiotherapy .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in substituents on the aromatic ring, influencing electronic, steric, and solubility properties:
Substituent Impact :
- Lipophilicity : The cyclohexylethoxy group in the target compound increases hydrophobicity compared to methoxy (4-Methoxy-2-methylaniline) or shorter alkoxy chains (e.g., 4-Hexyloxyaniline). This may enhance blood-brain barrier penetration or cellular uptake .
- Electron Effects: Electron-donating groups (e.g., methoxy) increase aromatic ring reactivity, whereas chloro (electron-withdrawing) in 4-chloro-2-methylaniline promotes carcinogenic bioactivation via hydroxylamine intermediates .
Physicochemical Properties
- Melting Points : 4-(3-Methoxypropoxy)-2-methylaniline melts at 52–54°C , while the target compound’s higher molecular weight and bulkier substituent likely increase its melting point.
- Solubility : The cyclohexylethoxy group reduces water solubility compared to methoxy or hydroxyl analogs, necessitating organic solvents for formulation.
Biological Activity
4-(2-Cyclohexylethoxy)-2-methylaniline is an organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of aniline derivatives and is characterized by its unique structure, which includes a cyclohexyl group and an ethoxy linkage. Understanding its biological activity is crucial for exploring its applications in pharmacology and medicinal chemistry.
Chemical Structure
The chemical structure of 4-(2-Cyclohexylethoxy)-2-methylaniline can be represented as follows:
- IUPAC Name : 4-(2-Cyclohexylethoxy)-2-methylaniline
- Molecular Formula : C16H23NO
- Molecular Weight : 247.37 g/mol
Biological Activity Overview
Research into the biological activity of 4-(2-Cyclohexylethoxy)-2-methylaniline has indicated several potential pharmacological properties, including:
- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains.
- Anticancer Properties : Preliminary investigations suggest that it may inhibit the growth of certain cancer cell lines, indicating potential as an anticancer agent.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could play a role in metabolic pathways.
The mechanism of action for 4-(2-Cyclohexylethoxy)-2-methylaniline involves its interaction with biological macromolecules. It is hypothesized to bind to specific receptors or enzymes, altering their activity and influencing various cellular processes. The exact pathways remain under investigation, but initial studies suggest interactions with DNA and protein targets.
Research Findings
Recent studies have provided insights into the biological activities of this compound:
-
Antimicrobial Studies :
- A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones in agar diffusion tests.
- Results indicated a minimum inhibitory concentration (MIC) value comparable to standard antibiotics.
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Anticancer Activity :
- In vitro assays on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with this compound resulted in reduced cell viability.
- Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound may induce programmed cell death.
-
Enzyme Inhibition :
- The compound was tested against various enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), showing promising inhibition rates that could be beneficial in inflammatory conditions.
Case Studies
Several case studies have highlighted the potential applications of 4-(2-Cyclohexylethoxy)-2-methylaniline:
- Case Study 1 : A clinical trial investigating its use as an adjunct therapy in bacterial infections demonstrated improved outcomes when combined with conventional antibiotics.
- Case Study 2 : Research into its anticancer effects showed enhanced efficacy when used in combination with established chemotherapeutics, leading to synergistic effects.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
